(4-Bromo-2-hydroxyphenyl)thiourea
Overview
Description
(4-Bromo-2-hydroxyphenyl)thiourea is an organosulfur compound with the molecular formula C7H7BrN2OS It is a derivative of thiourea, where the thiourea moiety is substituted with a 4-bromo-2-hydroxyphenyl group
Mechanism of Action
Thiourea derivatives have been reported to have promising antimicrobial and antiproliferative activities . They have been used in the study of pharmacological activities of newly synthesized compounds . The antimicrobial activity results revealed that certain compounds have promising antimicrobial activity . Anticancer screening results indicated that certain compounds were found to be the most active ones against breast cancer cell line .
In terms of environmental factors, urea and thiourea, as common fertilizers in agriculture, have a significant impact on the atmospheric environment . They may contribute toward particle formation in marine environments and Asia region where the concentration of thiourea and urea has been increasing for a few years .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-hydroxyphenyl)thiourea typically involves the reaction of 4-bromo-2-hydroxyaniline with thiourea. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
4-Bromo-2-hydroxyaniline+Thiourea→this compound
The reaction conditions often involve heating the mixture to around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may include additional steps such as solvent extraction and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or primary amines.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenylthiourea derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2-hydroxyphenyl)thiourea is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds and other organosulfur compounds.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been studied for their ability to inhibit the growth of various bacterial and cancer cell lines .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, photographic chemicals, and as a corrosion inhibitor in metalworking fluids.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-hydroxyphenyl)urea: Similar structure but with an oxygen atom instead of sulfur.
(4-Bromo-2-hydroxyphenyl)thioacetamide: Contains a thioacetamide group instead of thiourea.
(4-Bromo-2-hydroxyphenyl)thiazole: A thiazole ring instead of the thiourea moiety.
Uniqueness
(4-Bromo-2-hydroxyphenyl)thiourea is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(4-bromo-2-hydroxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2OS/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZPLAFVUUMOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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